molecular formula C9H9F3N2O B13598809 2-[4-(Trifluoromethoxy)phenyl]ethanimidamide

2-[4-(Trifluoromethoxy)phenyl]ethanimidamide

Cat. No.: B13598809
M. Wt: 218.18 g/mol
InChI Key: CYJHYSYANYKLAO-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethoxy)phenyl]ethanimidamide is a chemical compound with the molecular formula C9H9F3N2O It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethanimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethoxy)phenyl]ethanimidamide typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethoxy)phenyl]ethanimidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used to replace the trifluoromethoxy group, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[4-(Trifluoromethoxy)phenyl]ethanimidamide has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which 2-[4-(Trifluoromethoxy)phenyl]ethanimidamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethoxy group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Trifluoromethyl)phenyl]ethanimidamide
  • 2-[4-(Methoxy)phenyl]ethanimidamide
  • 2-[4-(Chloromethoxy)phenyl]ethanimidamide

Uniqueness

2-[4-(Trifluoromethoxy)phenyl]ethanimidamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C9H9F3N2O

Molecular Weight

218.18 g/mol

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]ethanimidamide

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)15-7-3-1-6(2-4-7)5-8(13)14/h1-4H,5H2,(H3,13,14)

InChI Key

CYJHYSYANYKLAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=N)N)OC(F)(F)F

Origin of Product

United States

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